7-Cyclopropyl-5-nitro-1-propyl-1H-indole
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Overview
Description
7-Cyclopropyl-5-nitro-1-propyl-1H-indole is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . The unique structure of this compound, which includes a cyclopropyl group, a nitro group, and a propyl group attached to the indole core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropyl-5-nitro-1-propyl-1H-indole typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 7-Cyclopropyl-5-nitro-1-propyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Reagents like halogens or alkyl halides under acidic or basic conditions.
Major Products: The major products formed from these reactions include amino derivatives, reduced indole compounds, and various substituted indole derivatives .
Scientific Research Applications
7-Cyclopropyl-5-nitro-1-propyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-5-nitro-1-propyl-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
5-Nitroindole: Similar in structure but lacks the cyclopropyl and propyl groups.
1-Propylindole: Lacks the nitro and cyclopropyl groups.
Cyclopropylindole: Lacks the nitro and propyl groups.
Uniqueness: 7-Cyclopropyl-5-nitro-1-propyl-1H-indole is unique due to the presence of all three functional groups (cyclopropyl, nitro, and propyl) attached to the indole core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H16N2O2 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
7-cyclopropyl-5-nitro-1-propylindole |
InChI |
InChI=1S/C14H16N2O2/c1-2-6-15-7-5-11-8-12(16(17)18)9-13(14(11)15)10-3-4-10/h5,7-10H,2-4,6H2,1H3 |
InChI Key |
RHKWXYJSBBHBGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC2=CC(=CC(=C21)C3CC3)[N+](=O)[O-] |
Origin of Product |
United States |
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